1-(4-Bromophenyl)cyclobutanecarbonitrile
Overview
Description
“1-(4-Bromophenyl)cyclobutanecarbonitrile” is a chemical compound used in scientific research. It has a CAS Number of 485828-58-8 and a molecular weight of 236.11 . It is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H10BrN . The InChI code is 1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 . The canonical SMILES representation is C1CC(C1)(C#N)C2=CC=C(C=C2)Br .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 236.11 g/mol . It has a topological polar surface area of 23.8 Ų . The compound has a rotatable bond count of 1 . It has a complexity of 228 . The compound is colorless or white to yellow solid or semi-solid or lump or liquid .Scientific Research Applications
1. Use in Polymer Synthesis
1-(4-Bromophenyl)cyclobutanecarbonitrile plays a role in the synthesis of square-grid polymers. Harrison et al. (1997) explored the synthesis of (cyclobutadiene)cyclopentadienylcobalt derivatives, which included 4-bromophenyl as a substituent. These compounds are crucial for developing square-grid polymers through two-dimensional cross-linking polymerization, indicating a potential application in advanced polymer materials (Harrison, Brotin, Noll, & Michl, 1997).
2. Antibacterial Properties
The compound has been studied for its antibacterial properties. Khan (2017) synthesized a compound using 4-bromophenyl which demonstrated superior antibacterial activity compared to its precursor, highlighting its potential in antibacterial applications (Khan, 2017).
3. Organic Synthesis and Material Science
This compound finds application in organic synthesis and material science. For instance, Matsuda, Shigeno, & Murakami (2008) described its use in palladium-catalyzed reactions to produce arylated benzolactones (Matsuda, Shigeno, & Murakami, 2008). Additionally, Boswell et al. (2023) utilized a cyclobutadiene derivative for intermolecular [4 + 2] cycloadditions, demonstrating the compound's versatility in chemical syntheses (Boswell, Mansson, Cabrera, Hansen, Oliver, & Burns, 2023).
4. Photocycloaddition Reactions
The compound has been investigated in photocycloaddition reactions. Minter, Winslow, Watson, & Bodige (2002) reported its use in the photochemical [2 + 2] cycloaddition process, demonstrating its potential in creating new molecular structures (Minter, Winslow, Watson, & Bodige, 2002).
Safety and Hazards
Properties
IUPAC Name |
1-(4-bromophenyl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWFVACFASLQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602579 | |
Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485828-58-8 | |
Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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